molecular formula C18H13BrF3NO3 B8174420 2-(3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione

2-(3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione

Cat. No.: B8174420
M. Wt: 428.2 g/mol
InChI Key: RRMYBGKFVJKELH-UHFFFAOYSA-N
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Description

2-(3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione is a complex organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an isoindoline-1,3-dione scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione typically involves multiple steps. One common method starts with the reaction of 4-bromo-3-(trifluoromethyl)phenol with 3-bromopropylamine to form an intermediate. This intermediate is then reacted with phthalic anhydride under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

2-(3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline-1,3-dione derivatives with different substituents. Examples are:

Uniqueness

The uniqueness of 2-(3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione lies in its specific combination of bromine and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-[4-bromo-3-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrF3NO3/c19-15-7-6-11(10-14(15)18(20,21)22)26-9-3-8-23-16(24)12-4-1-2-5-13(12)17(23)25/h1-2,4-7,10H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMYBGKFVJKELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC(=C(C=C3)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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